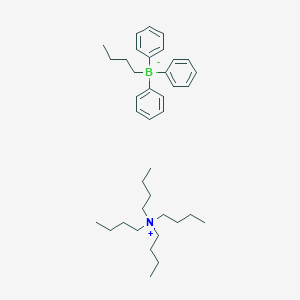
Tetrabutylammonium butyltriphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium butyltriphenylborate (TBABTPB) is a chemical compound that is widely used in scientific research applications. It is a quaternary ammonium salt that contains a boron atom, and it has a molecular formula of C32H40BN. TBABTPB is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetonitrile.
Mechanism of Action
The mechanism of action of Tetrabutylammonium butyltriphenylborate is not well understood. It is believed that Tetrabutylammonium butyltriphenylborate acts as a phase transfer catalyst in organic synthesis reactions by facilitating the transfer of reactants between two immiscible phases. In HPLC and CE, Tetrabutylammonium butyltriphenylborate acts as an ion-pairing reagent by forming ion pairs with charged analytes, which improves their retention and separation.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Tetrabutylammonium butyltriphenylborate. However, studies have shown that Tetrabutylammonium butyltriphenylborate is not toxic to cells and does not cause significant changes in cell viability or morphology. Tetrabutylammonium butyltriphenylborate has been shown to be a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is implicated in cardiac arrhythmias.
Advantages and Limitations for Lab Experiments
Tetrabutylammonium butyltriphenylborate has several advantages for lab experiments. It is a highly effective phase transfer catalyst, and it can be used in a wide range of organic synthesis reactions. Tetrabutylammonium butyltriphenylborate is also a potent ion-pairing reagent, which makes it useful in HPLC and CE. However, Tetrabutylammonium butyltriphenylborate has some limitations. It is not compatible with water-based reactions, and it may cause interference in some analytical techniques.
Future Directions
There are several future directions for Tetrabutylammonium butyltriphenylborate research. One area of interest is the development of new synthetic methods that use Tetrabutylammonium butyltriphenylborate as a catalyst. Another area of interest is the use of Tetrabutylammonium butyltriphenylborate in the synthesis of chiral compounds. Additionally, further studies are needed to understand the mechanism of action of Tetrabutylammonium butyltriphenylborate and its potential toxicity. Finally, Tetrabutylammonium butyltriphenylborate may have applications in the development of new drugs and therapies, and further research in this area is warranted.
Conclusion:
In conclusion, Tetrabutylammonium butyltriphenylborate is a versatile chemical compound that has a wide range of scientific research applications. Its synthesis can be achieved through the reaction of TBAB and BTPB. Tetrabutylammonium butyltriphenylborate is an effective phase transfer catalyst and ion-pairing reagent, and it has been used in organic synthesis reactions, HPLC, and CE. Tetrabutylammonium butyltriphenylborate has some advantages and limitations for lab experiments, and further research is needed to understand its mechanism of action and potential toxicity. Overall, Tetrabutylammonium butyltriphenylborate is an important tool in the field of organic synthesis and analytical chemistry.
Synthesis Methods
The synthesis of Tetrabutylammonium butyltriphenylborate can be achieved through the reaction of tetrabutylammonium bromide (TBAB) with butyltriphenylborate (BTPB). The reaction can be carried out in an organic solvent such as acetonitrile or dichloromethane. The product can be purified through recrystallization or column chromatography. The yield of the reaction is typically high, and the purity of the product can be confirmed through NMR and IR spectroscopy.
Scientific Research Applications
Tetrabutylammonium butyltriphenylborate has a wide range of scientific research applications. It is commonly used as a phase transfer catalyst in organic synthesis reactions. It can also be used as a reagent in the synthesis of boronic acid derivatives. Tetrabutylammonium butyltriphenylborate has been shown to be an effective catalyst in the synthesis of chiral compounds, and it can be used in asymmetric synthesis reactions. Tetrabutylammonium butyltriphenylborate has also been used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).
properties
CAS RN |
120307-06-4 |
|---|---|
Molecular Formula |
C38H60BN |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
butyl(triphenyl)boranuide;tetrabutylazanium |
InChI |
InChI=1S/C22H24B.C16H36N/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h4-18H,2-3,19H2,1H3;5-16H2,1-4H3/q-1;+1 |
InChI Key |
CEZMKTBVLJODAE-UHFFFAOYSA-N |
SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CCCC |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CCCC |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
tetrabutylammonium butyltriphenylborate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)


![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)



![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)